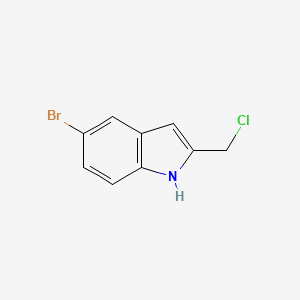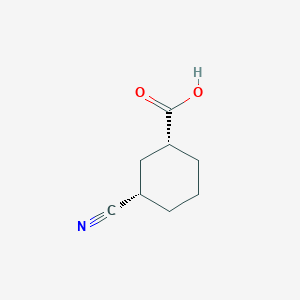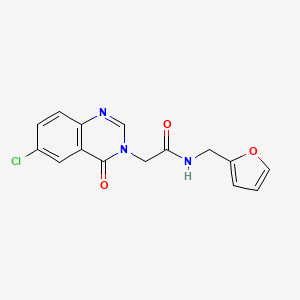
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
準備方法
The synthesis of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloro-3,4-dihydroquinazolin-4-one, which can be achieved through the cyclization of 2-amino-5-chlorobenzamide with formic acid. The resulting intermediate is then reacted with furan-2-carbaldehyde in the presence of a base such as sodium hydride to form the desired product. The reaction conditions often require refluxing in an appropriate solvent like dimethylformamide (DMF) to ensure complete conversion.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the quinazolinone ring can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazolinone core or the furan ring.
科学的研究の応用
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs targeting various diseases. Its quinazolinone core is known for its biological activity, including anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Biological Research: It can serve as a tool compound for studying biological pathways and mechanisms, particularly those involving quinazolinone derivatives.
作用機序
The mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, quinazolinone derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
類似化合物との比較
Similar compounds to 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide include other quinazolinone derivatives such as:
2-amino-6-chloro-3,4-dihydroquinazoline: Known for its antidepressant properties as a 5-HT3 receptor antagonist.
Quinazolin-4(3H)-ones: These compounds have been studied for their potential as anticancer agents and enzyme inhibitors.
The uniqueness of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide lies in its combination of a quinazolinone core with a furan ring and an acetamide group, which may confer distinct biological and chemical properties compared to other quinazolinone derivatives.
特性
分子式 |
C15H12ClN3O3 |
|---|---|
分子量 |
317.72 g/mol |
IUPAC名 |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-3-4-13-12(6-10)15(21)19(9-18-13)8-14(20)17-7-11-2-1-5-22-11/h1-6,9H,7-8H2,(H,17,20) |
InChIキー |
DIYPWMOVFCEKJT-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
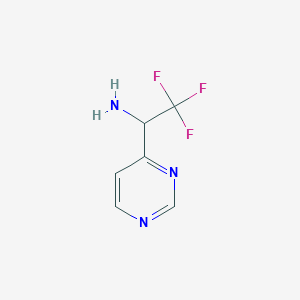




![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
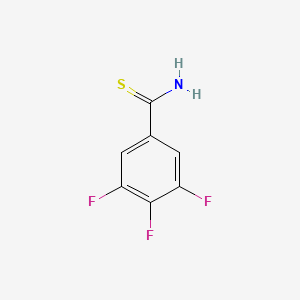


![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
